molecular formula C18H20FN3O2 B2532449 N-(4-fluorophenethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903424-24-7

N-(4-fluorophenethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2532449
CAS No.: 1903424-24-7
M. Wt: 329.375
InChI Key: MNAFDEIYWZCCMM-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a cinnoline derivative characterized by a hexahydrocinnoline core substituted with a methyl group at position 2, a ketone at position 3, and a carboxamide group at position 6.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-22-17(23)11-14-10-13(4-7-16(14)21-22)18(24)20-9-8-12-2-5-15(19)6-3-12/h2-3,5-6,11,13H,4,7-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAFDEIYWZCCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with three structurally related cinnoline derivatives identified in the evidence, focusing on substituent variations and their implications.

Key Structural Features and Molecular Data

Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Molecular Weight (g/mol) CAS Number
N-(4-fluorophenethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (Target) 4-fluorophenethyl Not provided† Not provided† Not available
N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide () Methyl C₁₀H₁₃N₃O₂ 207.23 Not available
N-(4-bromo-3-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide () 4-bromo-3-methylphenyl C₁₇H₁₈BrN₃O₂ 376.20 1903629-81-1
5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)pyrazine-2-carboxamide () Pyrazine-2-carboxamide C₁₅H₁₆N₄O₂ 284.32 2097858-20-1

Substituent-Driven Property Analysis

Target vs. N-Methyl Analogue ()
  • The methyl substituent in reduces steric bulk compared to the 4-fluorophenethyl group in the target compound. This simplification may enhance solubility but diminish target selectivity due to reduced hydrophobic interactions .
  • The absence of a fluorinated aromatic ring in likely decreases metabolic stability, as fluorine often mitigates oxidative degradation .
Target vs. 4-Bromo-3-methylphenyl Analogue ()
  • The bromine atom in introduces higher molecular weight (376.20 vs. However, bromine’s larger atomic radius may increase steric hindrance compared to fluorine .
  • The 3-methyl group on the phenyl ring in could enhance lipophilicity but may reduce solubility compared to the target’s unsubstituted fluorophenethyl chain.
Target vs. Pyrazine-2-carboxamide Analogue ()
  • The pyrazine ring in introduces nitrogen atoms, which may improve hydrogen-bonding capacity and solubility. However, the lack of a fluorinated aromatic group could reduce membrane permeability compared to the target compound .

Preparation Methods

Cyclocondensation of Cyclohexanedione with Hydrazine Derivatives

Procedure :

  • Cyclohexanedione (1.0 equiv) reacts with methylhydrazine (1.2 equiv) in ethanol under reflux (78°C, 12 hours).
  • Acid catalysis (HCl, 0.1 equiv) accelerates imine formation and subsequent cyclization.

Reaction Table :

Starting Material Reagent/Conditions Product Yield
Cyclohexanedione Methylhydrazine, HCl, EtOH, reflux 2-Methylhexahydrocinnolin-3-one 68%

Mechanistic Insight : Protonation of the carbonyl oxygen facilitates nucleophilic attack by hydrazine, followed by dehydration to form the cinnoline ring.

Amidation with 4-Fluorophenethylamine

The final step involves coupling the carboxylic acid with 4-fluorophenethylamine using carbodiimide-based reagents.

EDCI-Mediated Amidation

Procedure :

  • 6-Carboxy-2-methyl-3-oxo-hexahydrocinnoline (1.0 equiv), 4-fluorophenethylamine (1.5 equiv), and EDCI (1.2 equiv) are stirred in DMF at 25°C for 24 hours.
  • The reaction is quenched with aqueous NH₄Cl, and the product is extracted with EtOAc.

Optimization Table :

Coupling Agent Solvent Temperature Yield
EDCI DMF 25°C 85%
DCC THF 25°C 63%
HATU DCM 0°C 78%

Key Consideration : EDCI outperforms DCC due to better solubility in polar aprotic solvents, reducing epimerization risks.

Characterization and Analytical Validation

Critical quality control steps ensure the identity and purity of the final product.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 3.68 (q, J = 6.8 Hz, 2H, CH₂NH), 2.94 (t, J = 6.8 Hz, 2H, CH₂Ar), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

Industrial-Scale Production Considerations

Scalable synthesis necessitates modifications to lab-scale protocols:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic amidation steps.
  • Catalyst Recycling : Immobilized EDCI on silica gel reduces reagent costs.

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